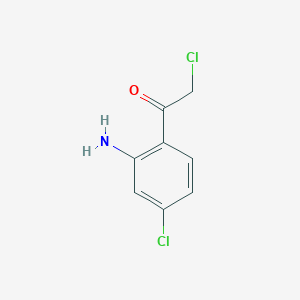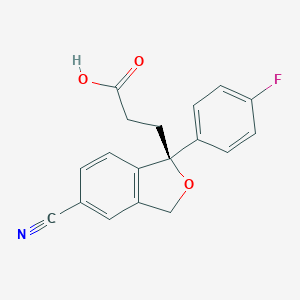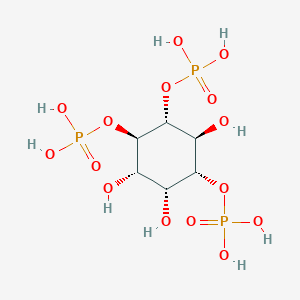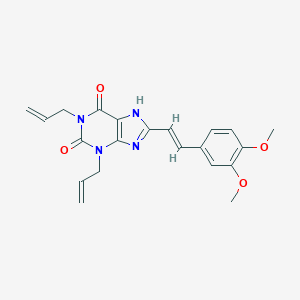
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine, also known as DASPMI, is a xanthine derivative that has been synthesized for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine binds selectively to the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel. This binding results in the opening of the channel and the influx of calcium ions into the cell. This influx of calcium ions can activate various signaling pathways, leading to the observed physiological effects of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine.
Effets Biochimiques Et Physiologiques
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the enhancement of cognitive function. These effects are thought to be mediated through the selective binding of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine to the α7 nicotinic acetylcholine receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for the specific modulation of this receptor without affecting other receptors. However, one limitation of using (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Orientations Futures
There are several potential future directions for research on (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine. One area of interest is the development of more potent analogs of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine that could exhibit stronger physiological effects. Another area of interest is the investigation of the potential therapeutic applications of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine, particularly in the treatment of cognitive disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine and its effects on various signaling pathways.
Méthodes De Synthèse
The synthesis of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine involves the reaction of 3,4-dimethoxystyryl bromide with 1,3-diallyl-8-bromoxanthine in the presence of a palladium catalyst. This reaction results in the formation of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine, which can be purified through recrystallization.
Applications De Recherche Scientifique
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine has been found to selectively bind to the α7 nicotinic acetylcholine receptor, which is involved in learning and memory processes. This makes (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine a potential tool for studying the role of this receptor in these processes.
In cancer research, (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This suggests that (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine may have potential as an anticancer agent.
Propriétés
Numéro CAS |
155814-27-0 |
|---|---|
Nom du produit |
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine |
Formule moléculaire |
C21H22N4O4 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-bis(prop-2-enyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H22N4O4/c1-5-11-24-19-18(20(26)25(12-6-2)21(24)27)22-17(23-19)10-8-14-7-9-15(28-3)16(13-14)29-4/h5-10,13H,1-2,11-12H2,3-4H3,(H,22,23)/b10-8+ |
Clé InChI |
CPKFTMZBSCSJGD-CSKARUKUSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3CC=C)CC=C)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CC=C)CC=C)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CC=C)CC=C)OC |
Synonymes |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3,4-dimethoxyphenyl)ethenyl)-1, 3-di-2-propenyl-, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



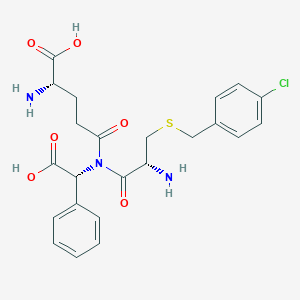
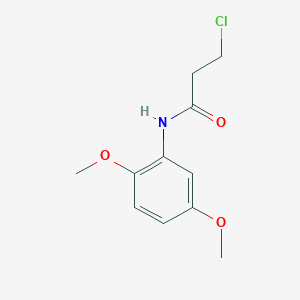
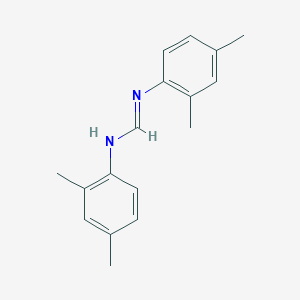
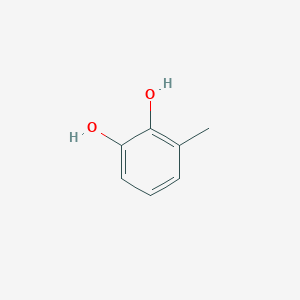
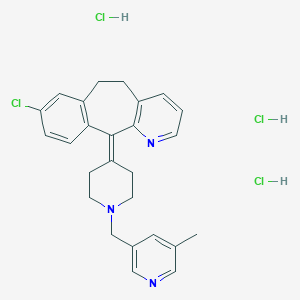
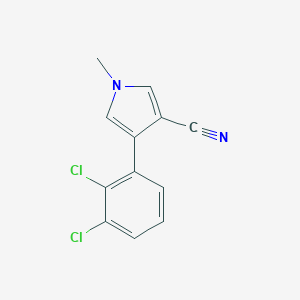
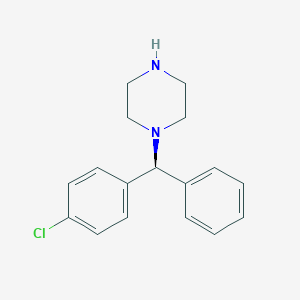
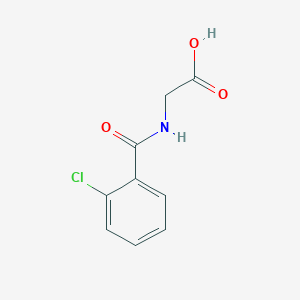
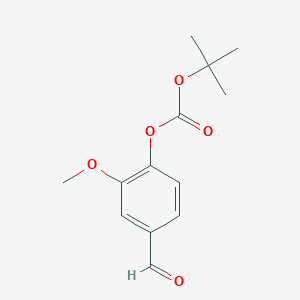
![4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside](/img/structure/B131252.png)
![2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid](/img/structure/B131260.png)
